REACTION_CXSMILES
|
S1(OS(=O)(=O)OOOO1)(=O)=O.[K].[CH3:13][C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][C:15]=1[O:21][CH3:22].C(OCC)(=[O:25])C.CCCCCC>O.C(#N)C.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:22][O:21][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]([CH3:20])[C:14]=1[CH:13]=[O:25] |f:0.1,3.4,5.6,7.8.9.10.11.12.13,^1:11|
|
Name
|
Potassium peroxy disulphate
|
Quantity
|
89.31 g
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)OOOOS(O1)(=O)=O.[K]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1C)OC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)#N
|
Name
|
|
Quantity
|
27.22 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
|
Name
|
ethyl acetate hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux until no starting material
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into dichloromethane (2×225 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×100 ml) and brine solution (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.32 g | |
YIELD: PERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |